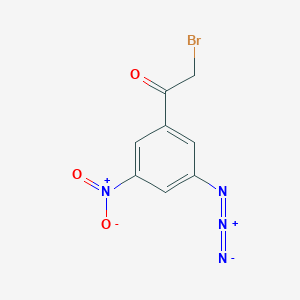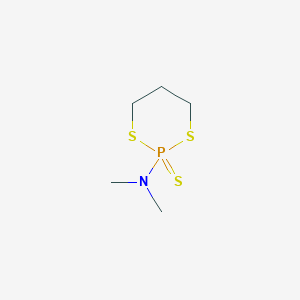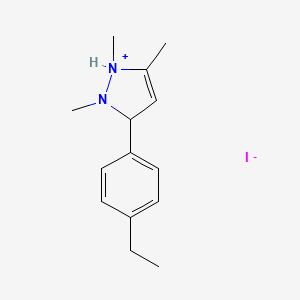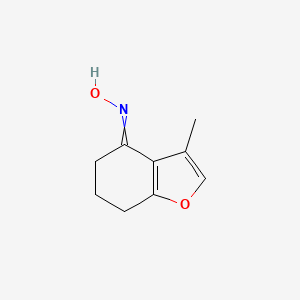![molecular formula C16H17N3O8 B14584691 2'-O-[(2-Nitrophenyl)methyl]uridine CAS No. 61081-73-0](/img/structure/B14584691.png)
2'-O-[(2-Nitrophenyl)methyl]uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-[(2-Nitrophenyl)methyl]uridine is a modified nucleoside that has garnered interest in the field of RNA research. This compound is characterized by the presence of a 2-nitrophenylmethyl group attached to the 2’-hydroxyl group of uridine. Such modifications are often employed to study RNA structure, function, and interactions, as well as to develop therapeutic RNA molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[(2-Nitrophenyl)methyl]uridine typically involves the protection of the uridine molecule followed by the introduction of the 2-nitrophenylmethyl group. The process begins with the protection of the 5’- and 3’-hydroxyl groups of uridine using suitable protecting groups such as dimethoxytrityl (DMT) or tert-butyldimethylsilyl (TBDMS). The 2’-hydroxyl group is then selectively deprotected and reacted with 2-nitrobenzyl chloride in the presence of a base like triethylamine to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2’-O-[(2-Nitrophenyl)methyl]uridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as column chromatography or recrystallization to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
2’-O-[(2-Nitrophenyl)methyl]uridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Conversion of the nitrophenyl group to a nitroso or nitro group.
Reduction: Formation of 2’-O-[(2-Aminophenyl)methyl]uridine.
Substitution: Introduction of various functional groups at the 2’-position.
科学研究应用
2’-O-[(2-Nitrophenyl)methyl]uridine has several applications in scientific research:
Chemistry: Used as a probe to study RNA structure and dynamics.
Biology: Employed in the investigation of RNA-protein interactions and RNA folding.
Medicine: Potential use in the development of therapeutic RNA molecules, including antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry: Utilized in the synthesis of modified RNA for various biotechnological applications.
作用机制
The mechanism by which 2’-O-[(2-Nitrophenyl)methyl]uridine exerts its effects involves the modification of RNA structure and function. The 2-nitrophenylmethyl group can influence the stability and conformation of RNA molecules, thereby affecting their interactions with proteins and other nucleic acids. This modification can also alter the chemical reactivity of the RNA, making it a valuable tool for studying RNA-mediated processes .
相似化合物的比较
Similar Compounds
2’-O-Methyluridine: A similar compound where the 2’-hydroxyl group is methylated instead of being modified with a nitrophenylmethyl group.
2’-Fluoro-2’-deoxyuridine: Another modified nucleoside with a fluorine atom at the 2’-position.
Uniqueness
2’-O-[(2-Nitrophenyl)methyl]uridine is unique due to the presence of the 2-nitrophenylmethyl group, which provides distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not possible with other similar compounds, making it a valuable tool in RNA research and therapeutic development .
属性
CAS 编号 |
61081-73-0 |
|---|---|
分子式 |
C16H17N3O8 |
分子量 |
379.32 g/mol |
IUPAC 名称 |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2-nitrophenyl)methoxy]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O8/c20-7-11-13(22)14(15(27-11)18-6-5-12(21)17-16(18)23)26-8-9-3-1-2-4-10(9)19(24)25/h1-6,11,13-15,20,22H,7-8H2,(H,17,21,23)/t11-,13-,14-,15-/m1/s1 |
InChI 键 |
KXMBXQOWPZOFQL-NMFUWQPSSA-N |
手性 SMILES |
C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)COC2C(C(OC2N3C=CC(=O)NC3=O)CO)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)


![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)
![4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride](/img/structure/B14584650.png)



![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)

![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)


